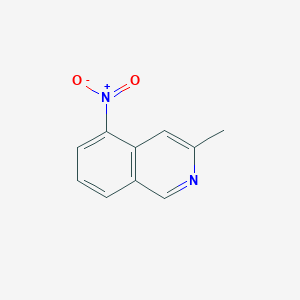

3-Methyl-5-nitroisoquinoline

Description

Properties

IUPAC Name |

3-methyl-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-9-8(6-11-7)3-2-4-10(9)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACENGYNMIBHPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2[N+](=O)[O-])C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298187 | |

| Record name | 3-methyl-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18222-17-8 | |

| Record name | 18222-17-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methyl-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 3-Methyl-5-nitroisoquinoline for Drug Development Professionals

Introduction: The Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to present substituents in a well-defined three-dimensional space have made it a cornerstone in the development of numerous therapeutic agents. Isoquinoline-containing compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[2][3] The functionalization of the isoquinoline core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of specific substituents, such as methyl and nitro groups, can profoundly influence a compound's reactivity, metabolic stability, and target-binding affinity. This guide provides a detailed technical overview of 3-Methyl-5-nitroisoquinoline, a versatile synthetic intermediate with significant potential in drug discovery programs.

Molecular Structure and Physicochemical Properties

3-Methyl-5-nitroisoquinoline is an organic compound characterized by an isoquinoline core substituted with a methyl group at the 3-position and a nitro group at the 5-position.[2] This substitution pattern imparts unique electronic and steric properties that are of considerable interest for synthetic and medicinal chemistry.

Core Structure and Nomenclature

The foundational structure is isoquinoline, a constitutional isomer of quinoline, consisting of a benzene ring fused to a pyridine ring. The systematic numbering of the isoquinoline ring system is critical for unambiguous communication of substituent positions.[1]

Caption: Molecular structure and standard numbering of 3-Methyl-5-nitroisoquinoline.

Physicochemical Data Summary

A compilation of key identifiers and properties for 3-Methyl-5-nitroisoquinoline is presented below. This data is essential for sample tracking, safety assessment, and experimental design.

| Property | Value | Reference(s) |

| IUPAC Name | 3-methyl-5-nitroisoquinoline | [4] |

| CAS Number | 18222-17-8 | [4] |

| Molecular Formula | C₁₀H₈N₂O₂ | [4] |

| Molecular Weight | 188.18 g/mol | [4] |

| Appearance | Yellow to orange crystalline solid | [2] |

| Solubility | Soluble in organic solvents; limited in water | [2] |

| SMILES | CC1=CC2=C(C=CC=C2[O-])C=N1 | [4] |

| InChIKey | ACENGYNMIBHPKD-UHFFFAOYSA-N | [4] |

Synthesis and Purification

The synthesis of 3-Methyl-5-nitroisoquinoline is most effectively achieved via the electrophilic nitration of 3-methylisoquinoline. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and minimize side-product formation. The pyridine ring of the isoquinoline nucleus is deactivated towards electrophilic attack, while the benzene ring is activated. The nitro group is directed primarily to the 5- and 8-positions.

Causality Behind Experimental Choices

-

Starting Material: 3-Methylisoquinoline is the logical precursor. Its synthesis can be accomplished through various established methods, such as the Bischler-Napieralski or Pictet-Gams reactions, followed by dehydrogenation.[5][6]

-

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid ("mixed acid") is the standard reagent for aromatic nitration.[7][8] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Temperature Control: Electrophilic nitration is a highly exothermic reaction. Maintaining a low temperature (e.g., 0-10°C) is crucial to prevent over-nitration (dinitration) and decomposition of the starting material, thereby ensuring higher yield and purity of the desired monosubstituted product.[9]

Experimental Protocol: Nitration of 3-Methylisoquinoline

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Step 1: Reaction Setup

-

Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Charge the flask with 3-methylisoquinoline (1.0 eq).

-

Add concentrated sulfuric acid (98%, ~4-5 volumes relative to the substrate) slowly while cooling the flask in an ice-salt bath. Stir until a clear solution is obtained.

-

Cool the solution to 0°C.

Step 2: Nitration

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1 eq) to concentrated sulfuric acid (~1 volume) in the dropping funnel, pre-cooled to 0°C.

-

Add the mixed acid dropwise to the stirred solution of 3-methylisoquinoline over 30-60 minutes. Crucial: Maintain the internal reaction temperature below 10°C throughout the addition.

-

After the addition is complete, allow the reaction to stir at 0-10°C for an additional 1-2 hours.

Step 3: In-Process Control (IPC)

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).

-

Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot.

Step 4: Work-up and Isolation

-

Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a cold aqueous ammonia solution (e.g., 25%) until the pH is approximately 9-10. Maintain the temperature below 30°C.

-

Extract the resulting aqueous suspension with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification and Validation

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

-

Dry the purified product under vacuum.

-

Validate the final product by measuring its melting point and acquiring spectroscopic data (NMR, IR, MS) to confirm its identity and purity.

Caption: Workflow for the synthesis and purification of 3-Methyl-5-nitroisoquinoline.

Structural Elucidation and Characterization

Confirming the molecular structure of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous evidence of its identity, purity, and the specific arrangement of atoms. While a dedicated public spectral database for this specific molecule is sparse, a robust characterization can be inferred from the analysis of its constituent parts and data from closely related analogs.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methyl protons, and potentially long-range couplings. The electron-withdrawing nitro group at C5 will significantly deshield adjacent protons (H4 and H6), causing them to resonate at a lower field (higher ppm) compared to the unsubstituted 3-methylisoquinoline.

-

¹³C NMR: The carbon spectrum will confirm the presence of 10 unique carbon atoms. The carbon atom attached to the nitro group (C5) will be significantly deshielded, and its signal may be broadened or have a lower intensity.

Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ (Predictions are based on established substituent effects and data from analogous compounds like 5-nitroisoquinoline.[10])

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| 1 | ~9.2 - 9.4 | ~152 - 154 | α to pyridine N, deshielded. |

| 3-CH₃ | ~2.6 - 2.8 | ~20 - 25 | Typical methyl on an aromatic ring. |

| 4 | ~8.4 - 8.6 | ~120 - 122 | Deshielded by adjacent N and peri-position to NO₂. |

| 6 | ~8.5 - 8.7 | ~128 - 130 | Ortho to NO₂, strongly deshielded. |

| 7 | ~7.7 - 7.9 | ~125 - 127 | Meta to NO₂. |

| 8 | ~8.3 - 8.5 | ~130 - 132 | Para to NO₂, deshielded by ring currents. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z), confirming the molecular weight and offering structural clues through fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak at m/z = 188, corresponding to the molecular weight of C₁₀H₈N₂O₂.

-

Key Fragmentation Pathways: Aromatic nitro compounds typically show characteristic losses.[13] Expected fragments include:

-

[M-NO]⁺ (m/z 158): Loss of nitric oxide.

-

[M-NO₂]⁺ (m/z 142): Loss of the nitro group, which would be a significant fragment.

-

[M-H]⁺ (m/z 187): Loss of a hydrogen atom.

-

Further fragmentation of the isoquinoline ring system.[14]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Table: Expected Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |

| ~3100 - 3000 | C-H stretch | Aromatic | [12] |

| ~2950 - 2850 | C-H stretch | Methyl (CH₃) | [12] |

| ~1620 - 1580 | C=N and C=C stretch | Isoquinoline Ring | [12] |

| ~1550 - 1510 | N-O asymmetric stretch | Nitro (NO₂) ** | [12] |

| ~1360 - 1330 | N-O symmetric stretch | Nitro (NO₂) ** | [12] |

| ~850 - 750 | C-H out-of-plane bend | Aromatic Substitution | [12] |

Chemical Reactivity and Synthetic Utility

The presence of both the electron-donating methyl group and the strongly electron-withdrawing nitro group creates a molecule with diverse reactivity, making it a valuable intermediate for building more complex molecular architectures.

Caption: Key reaction pathways for 3-Methyl-5-nitroisoquinoline in synthetic chemistry.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine using various standard conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂/HCl). The resulting 5-amino-3-methylisoquinoline is a versatile precursor for constructing libraries of compounds via amide bond formation, sulfonylation, or diazotization reactions.

-

Side-Chain Functionalization: The methyl group at C3 can be functionalized, for instance, through radical bromination (using N-bromosuccinimide), to form 3-(bromomethyl)-5-nitroisoquinoline.[1] This introduces an electrophilic handle for subsequent nucleophilic substitution reactions.

-

Nucleophilic Aromatic Substitution (SₙAr): While the isoquinoline ring itself is electron-deficient, the powerful electron-withdrawing effect of the nitro group can activate the ring towards nucleophilic attack, potentially allowing for the displacement of the nitro group itself or other leaving groups under specific conditions.

Potential Applications in Drug Development

While specific biological data for 3-Methyl-5-nitroisoquinoline is not widely published, its structural motifs are present in numerous pharmacologically active molecules. The strategic placement of the methyl and nitro groups suggests several avenues for exploration in drug discovery.

-

Anticancer Agents: Many substituted isoquinolines exhibit potent anticancer activity by targeting mechanisms like tubulin polymerization or topoisomerase inhibition.[3] The 5-amino derivative could serve as a scaffold for developing novel kinase inhibitors or other targeted therapies.

-

Antimicrobial Agents: The isoquinoline core is found in many natural and synthetic antibacterial and antifungal compounds.[15] The nitroaromatic moiety itself is a known pharmacophore in certain antimicrobial drugs, acting as a prodrug that is reductively activated within microbial cells.

-

CNS-Active Agents: Isoquinoline derivatives have been investigated for a range of central nervous system disorders.[2] The lipophilicity and electronic profile of 3-Methyl-5-nitroisoquinoline make it and its derivatives candidates for screening against CNS targets.

Safety and Handling

As with many nitroaromatic compounds, 3-Methyl-5-nitroisoquinoline should be handled with appropriate care in a laboratory setting.

-

Toxicity: Nitro compounds can be toxic and may have mutagenic properties.[2] Direct contact with skin and eyes should be avoided.

-

Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong reducing agents.

Conclusion

3-Methyl-5-nitroisoquinoline is a strategically functionalized heterocyclic compound with significant potential as a building block in drug discovery. Its molecular structure offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries. The well-established pharmacological relevance of the isoquinoline scaffold, combined with the versatile reactivity of the nitro and methyl substituents, makes this molecule an attractive starting point for research programs targeting a wide array of diseases. A thorough understanding of its synthesis, characterization, and chemical reactivity is fundamental for any researcher or drug development professional seeking to leverage its potential.

References

-

Gilchrist, T. L. (2005). Product Class 5: Isoquinolines. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15: Six-Membered Hetarenes with One Nitrogen or Phosphorus Atom. Georg Thieme Verlag. [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved January 24, 2026, from [Link]

- Korolev, V. L., et al. (2014). Differentiation of the molecular structure of nitro compounds as the basis for simulation of their thermal destruction processes. Russian Chemical Bulletin, 63(4), 945-959.

-

Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitroisoquinoline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Topsom, R. D., & Vaughan, J. (1957). Synthesis of 3-Methyl Isoquinolines. The Journal of Organic Chemistry, 22(7), 804-806. [Link]

-

PubChem. (n.d.). 3-Methyl-5-nitroisoquinoline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Dyke, S. F., & White, A. W. C. (1971). The Synthesis of 3-Methylisoquinolines. Part I. Journal of the Chemical Society C: Organic, 533-536. [Link]

- Balamurugan, K., & Perumal, S. (2013). Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 639-642.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved January 24, 2026, from [Link]

-

Tomita, M., et al. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266. [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. TSI, 10(12), 485-492. [Link]

-

Sivasamy, A., et al. (2017). FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. ResearchGate. [Link]

- Bruckner, V., & Fodor, G. (1943). Synthesis of 3-Methyl Isoquinolines. Berichte der deutschen chemischen Gesellschaft, 76(5), 466-474.

-

Petrova, M., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(1), 234. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 24, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 3-Methoxymethyl-5-nitroisoquinoline. Retrieved January 24, 2026, from [Link]

-

Martínez, R., et al. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. Journal of the Chilean Chemical Society, 66(4), 5345-5351. [Link]

-

Mura, P., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 30(5), 1169. [Link]

-

Titi, M., et al. (2021). Mechanochemical Nitration of Organic Compounds. Defense Technical Information Center. [Link]

-

All about Chemistry. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. [Link]

-

Atanasova, M., et al. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. International Journal of Molecular Sciences, 25(16), 8683. [Link]

- Bouguerra, S., et al. (2019). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Journal of Molecular Structure, 1180, 663-671.

-

Li, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 896. [Link]

-

Wikipedia. (n.d.). Nitration. Retrieved January 24, 2026, from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. CAS 18222-17-8: 3-METHYL-5-NITROISOQUINOLINE | CymitQuimica [cymitquimica.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 136. The synthesis of 3-methylisoquinolines. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. stmarys-ca.edu [stmarys-ca.edu]

- 8. Nitration - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. 5-Nitroisoquinoline(607-32-9) 1H NMR [m.chemicalbook.com]

- 11. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-5-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Methyl-5-nitroisoquinoline. Given the limited availability of direct experimental data for this specific compound, this document establishes a foundational understanding by leveraging detailed comparative data from its parent compound, 5-nitroisoquinoline, and related derivatives. This approach offers valuable insights for researchers and drug development professionals working with substituted isoquinolines.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a prominent heterocyclic scaffold found in a vast array of natural alkaloids and synthetic compounds with significant biological activities.[1] Its presence in molecules like morphine and the anti-cancer agent ecteinascidin 743 underscores its importance in medicinal chemistry.[1] The introduction of substituents, such as a methyl group at the 3-position and a nitro group at the 5-position, can profoundly influence the molecule's physicochemical properties, reactivity, and biological profile. 3-Methyl-5-nitroisoquinoline is a derivative of interest for its potential applications in the development of novel therapeutic agents.[2]

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its properties and reactivity.

Caption: Conceptual synthesis of 3-Methyl-5-nitroisoquinoline.

Experimental Rationale: The nitration of isoquinoline is a classic electrophilic aromatic substitution. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The position of nitration on the isoquinoline ring is influenced by the directing effects of the existing substituents and the overall electron density of the aromatic system. For isoquinoline itself, nitration predominantly occurs at the 5- and 8-positions. The presence of the methyl group at the 3-position in the starting material would likely have a minor influence on the position of nitration on the benzene ring.

Reactivity Insights

The presence of the nitro group at the 5-position significantly deactivates the benzene ring towards further electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The methyl group at the 3-position is relatively unreactive but can potentially undergo oxidation under harsh conditions. The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons and can act as a base or a nucleophile.

Spectroscopic Characterization: Predicted and Comparative Data

Spectroscopic data is crucial for the unambiguous identification and characterization of a molecule. In the absence of direct experimental spectra for 3-Methyl-5-nitroisoquinoline, we can predict the expected spectral features based on its structure and by comparison with 5-nitroisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro group. A singlet corresponding to the methyl protons at the 3-position would be anticipated in the upfield region (around 2.5-3.0 ppm). The protons on the benzene ring will likely appear as complex multiplets in the downfield region (7.5-9.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon bearing the nitro group (C5) would be significantly deshielded and appear at a high chemical shift. The methyl carbon would appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methyl-5-nitroisoquinoline is expected to show characteristic absorption bands for the following functional groups:

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

C=C and C=N stretching (aromatic rings): ~1400-1600 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: Strong absorptions around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. These are highly characteristic of the nitro group.

-

C-H bending: ~700-900 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum would provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of 188.18 would be expected.

-

Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the loss of NO (m/z 30) and NO₂ (m/z 46). The isoquinoline ring may also undergo characteristic fragmentation. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition.

Experimental Protocols (Adapted from Analogous Compounds)

The following protocols are adapted from established procedures for the synthesis and characterization of 5-nitroisoquinoline and are provided as a starting point for the experimental investigation of 3-Methyl-5-nitroisoquinoline. It is imperative that these procedures are first evaluated and optimized on a small scale in a controlled laboratory setting.

Synthesis of 3-Methyl-5-nitroisoquinoline (Conceptual Protocol)

Disclaimer: This is a theoretical protocol based on the synthesis of 5-nitroisoquinoline and has not been experimentally validated for 3-Methyl-5-nitroisoquinoline.

Materials:

-

3-Methylisoquinoline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Ammonium Hydroxide solution

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 3-methylisoquinoline to the cold sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of cold concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 3-methylisoquinoline in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of an ammonium hydroxide solution until the pH is basic.

-

The product, 3-Methyl-5-nitroisoquinoline, should precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of organic solvents).

Characterization Workflow

A systematic workflow is essential for the unambiguous characterization of the synthesized compound.

Caption: A typical workflow for the characterization of a synthesized compound.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially mutagenic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For 5-nitroisoquinoline, the GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [3]Similar precautions should be taken for 3-Methyl-5-nitroisoquinoline.

Conclusion

While direct experimental data on the physical properties of 3-Methyl-5-nitroisoquinoline are limited, a comprehensive understanding can be constructed through a comparative analysis with its parent compound, 5-nitroisoquinoline, and related derivatives. This technical guide provides a foundational framework for researchers, outlining the known characteristics, a conceptual synthetic approach, and a workflow for its characterization. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this promising molecule and to explore its potential in drug discovery and development.

References

-

PubChem. 5-Nitroisoquinoline. [Link]

- Science of Synthesis. Product Class 5: Isoquinolines. Thieme, 2005.

-

PubChem. 8-Methyl-5-nitroquinoline. [Link]

-

PubChem. 3-Methyl-5-nitroisoquinoline. [Link]

-

Boron Molecular. 3-methyl-5-nitro-1H-pyrazole. [Link]

-

PrepChem.com. Synthesis of 3-Methoxymethyl-5-nitroisoquinoline. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Methyl-5-nitroisoquinoline

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Methyl-5-nitroisoquinoline, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles governing its solubility, predictive assessments based on its structural attributes, and detailed, field-proven methodologies for its empirical determination. This resource is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems.

Executive Summary: The Solubility Profile of a Niche Heterocycle

3-Methyl-5-nitroisoquinoline is an organic compound characterized by a fused benzene and pyridine ring system, further functionalized with a methyl group at the 3-position and a nitro group at the 5-position.[1] This molecular architecture dictates its physicochemical properties and, consequently, its solubility. While specific quantitative data is scarce, a qualitative assessment suggests that 3-Methyl-5-nitroisoquinoline has limited solubility in water and is soluble in a range of organic solvents.[1] A deeper understanding of its solubility is paramount for its application in drug discovery, process chemistry, and formulation development.

Physicochemical Properties and Predicted Solubility

A comprehensive understanding of a compound's solubility begins with an analysis of its key physicochemical parameters. While experimental data for 3-Methyl-5-nitroisoquinoline is not extensively documented, we can infer its likely behavior from its structural components and data from analogous compounds like 5-nitroisoquinoline.

Table 1: Physicochemical Properties of 3-Methyl-5-nitroisoquinoline and Related Compounds

| Property | 3-Methyl-5-nitroisoquinoline (Predicted/Computed) | 5-Nitroisoquinoline (Experimental/Computed) | Reference |

| Molecular Formula | C₁₀H₈N₂O₂ | C₉H₆N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | 174.16 g/mol | [1] |

| XLogP3 | 2.3 | 1.9 | [1] |

| Melting Point | Not available | 106-109 °C | [2] |

| pKa (most basic) | Not available | 3.55 ± 0.13 (Predicted) | [2] |

| Appearance | Yellow to orange crystalline solid | Light yellow crystal powder | [1][2] |

The positive XLogP3 value for both compounds suggests a degree of lipophilicity, which is consistent with the observation of good solubility in organic solvents. The presence of the nitrogen atom in the isoquinoline ring system offers a site for protonation, suggesting that the solubility of 3-Methyl-5-nitroisoquinoline will be pH-dependent, with increased solubility in acidic aqueous solutions.[3]

Based on the principle of "like dissolves like," we can predict the solubility of 3-Methyl-5-nitroisoquinoline in a variety of common laboratory solvents.

Table 2: Predicted Solubility of 3-Methyl-5-nitroisoquinoline in Common Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Low | The largely aromatic and nonpolar backbone outweighs the polarity of the nitro group and the nitrogen heteroatom. |

| Methanol/Ethanol | High | Moderate to High | The alkyl chain of the alcohol can interact with the nonpolar regions of the molecule, while the hydroxyl group can interact with the polar functionalities. |

| Acetone | Medium | Moderate to High | As a polar aprotic solvent, it should effectively solvate the molecule. |

| Acetonitrile | Medium | Moderate to High | Its properties are similar to acetone, making it a likely good solvent. |

| Dichloromethane | Low | High | A good solvent for many organic compounds of intermediate polarity. |

| Toluene | Low | Moderate | The aromatic nature of toluene will favor interaction with the isoquinoline ring system. |

| Hexane | Very Low | Low | The significant difference in polarity makes it a poor solvent. |

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, empirical measurement is essential. The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4]

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the equilibrium solubility determination of 3-Methyl-5-nitroisoquinoline in a given solvent at a specified temperature.

Materials and Equipment:

-

3-Methyl-5-nitroisoquinoline (solid)

-

Solvent of interest (e.g., water, ethanol, etc.)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (±0.1 mg)

-

Screw-cap vials

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-Methyl-5-nitroisoquinoline to several screw-cap vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[4]

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of 3-Methyl-5-nitroisoquinoline of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered sample solutions by HPLC. A reverse-phase C18 column is often a good starting point for a molecule of this nature. The mobile phase should be optimized to achieve good peak shape and retention time. A common mobile phase could be a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure the compound is in its protonated form.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of 3-Methyl-5-nitroisoquinoline in the filtered sample solutions by interpolating their peak areas on the calibration curve. This concentration represents the equilibrium solubility.

-

Visualizing the Workflow

Caption: Workflow for the shake-flask solubility determination method.

Causality of Experimental Choices and Self-Validation

The shake-flask method is designed to be a self-validating system. The inclusion of excess solid solute ensures that the solution is truly saturated.[4] The extended equilibration time with continuous agitation is to overcome any kinetic barriers to dissolution and to ensure that a true thermodynamic equilibrium is reached. Taking samples at multiple time points serves as an internal control; if the measured solubility is consistent across the later time points, it provides confidence that equilibrium has been achieved.[4]

The choice of HPLC for analysis is due to its high sensitivity and specificity, allowing for accurate quantification of the solute even at low concentrations. The use of a calibration curve with multiple standard concentrations ensures the linearity of the detector response and provides a robust basis for quantification.

Advanced Considerations and Troubleshooting

-

pH-Dependent Solubility: For ionizable compounds like 3-Methyl-5-nitroisoquinoline, solubility should be determined in buffered aqueous solutions across a range of pH values to construct a pH-solubility profile. This is particularly critical for compounds intended for pharmaceutical applications.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of 3-Methyl-5-nitroisoquinoline used in the solubility studies (e.g., by X-ray powder diffraction) to ensure consistency and reproducibility.

-

Compound Stability: It is essential to confirm that 3-Methyl-5-nitroisoquinoline does not degrade in the chosen solvent under the experimental conditions. This can be checked by analyzing the sample for the appearance of degradation products by HPLC.

Conclusion

References

-

PubChem. 3-Methyl-5-nitroisoquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Nitroisoquinoline. National Center for Biotechnology Information. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

University of Central Arkansas. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ScienceDirect. Solubility of Organic Compounds. [Link]

-

Wikipedia. Isoquinoline. [Link]

Sources

An In-depth Technical Guide to 3-Methyl-5-nitroisoquinoline: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 3-Methyl-5-nitroisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its synthesis, physicochemical properties, and characterization, alongside a discussion of its potential biological activities based on the broader families of isoquinoline and nitroaromatic compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1] First isolated from coal tar in 1885, isoquinoline is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring.[1] This structural motif is found in a variety of alkaloids, including the analgesic morphine and the antimicrobial berberine, highlighting its therapeutic potential.[1]

The introduction of a nitro group onto the isoquinoline framework can significantly modulate its electronic properties and biological activity. Nitroaromatic compounds are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial and anticancer properties.[2] The methyl group at the 3-position of the isoquinoline ring can also influence the molecule's steric and electronic characteristics, potentially enhancing its interaction with biological targets. 3-Methyl-5-nitroisoquinoline, therefore, represents a compound with significant potential for further investigation in drug discovery programs.[3]

Physicochemical Properties

3-Methyl-5-nitroisoquinoline is a yellow to orange crystalline solid.[3] It is generally soluble in organic solvents and has limited solubility in water.[3] The presence of the nitro group makes it a versatile intermediate for further chemical modifications.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | |

| Molecular Weight | 188.18 g/mol | |

| Appearance | Yellow to orange crystalline solid | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water | [3] |

Synthesis of 3-Methyl-5-nitroisoquinoline

The synthesis of 3-Methyl-5-nitroisoquinoline is a two-step process involving the initial synthesis of the 3-methylisoquinoline precursor, followed by its nitration.

Synthesis of 3-Methylisoquinoline (Precursor)

While several methods exist for the synthesis of substituted isoquinolines, the Pomeranz-Fritsch reaction is a classical and effective approach. This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.

Diagram of the Pomeranz-Fritsch Reaction Workflow:

Sources

Methodological & Application

The Strategic Application of 3-Methyl-5-nitroisoquinoline in Modern Medicinal Chemistry

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the isoquinoline core stands as a privileged scaffold, forming the structural basis of numerous natural products and synthetic molecules with significant therapeutic value.[1][2] Its inherent biological activity and synthetic tractability have made it a focal point for medicinal chemists. Within this esteemed class of compounds, 3-Methyl-5-nitroisoquinoline emerges as a particularly intriguing starting material. The strategic placement of the methyl and nitro groups on the isoquinoline framework provides reactive handles for a variety of chemical transformations, making it a versatile precursor for the synthesis of targeted therapeutic agents.[3] This guide delves into the practical applications of 3-Methyl-5-nitroisoquinoline in medicinal chemistry, with a primary focus on its utility as a scaffold for the development of potent enzyme inhibitors in oncology. We will explore its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and protein kinase inhibitors, providing detailed protocols and the scientific rationale behind these applications.

Core Physicochemical Properties of 3-Methyl-5-nitroisoquinoline

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in a synthetic workflow.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O₂ | [3] |

| Molecular Weight | 188.18 g/mol | [3] |

| Appearance | Yellow to orange crystalline solid | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water | [3] |

The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the isoquinoline ring, making it susceptible to nucleophilic substitution reactions.[1] The methyl group, on the other hand, can be a site for oxidation or condensation reactions.[4]

Application I: A Key Building Block for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks.[5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a cornerstone of targeted cancer therapy.[6] The isoquinolinone scaffold is a well-established pharmacophore in many potent PARP inhibitors.[6] 3-Methyl-5-nitroisoquinoline serves as a valuable precursor for the synthesis of such isoquinolinone-based PARP inhibitors.

Scientific Rationale: The Path from Nitroisoquinoline to PARP Inhibition

The synthetic strategy hinges on the transformation of the 5-nitro group into an amino group, which can then be further elaborated to construct the full pharmacophore required for PARP inhibition. The lactam moiety, crucial for interacting with the NAD+ binding site of the PARP enzyme, is often part of the core structure of these inhibitors.[7]

Workflow for the Synthesis of a Putative PARP Inhibitor Precursor

Caption: Synthetic workflow from 3-Methyl-5-nitroisoquinoline to a PARP inhibitor scaffold.

Protocol 1: Reduction of 3-Methyl-5-nitroisoquinoline to 5-Amino-3-methylisoquinoline

This protocol describes a standard method for the reduction of an aromatic nitro group to an amine, a critical step in the synthetic pathway towards isoquinolinone-based PARP inhibitors.

Materials:

-

3-Methyl-5-nitroisoquinoline

-

Tin(II) chloride dihydrate (SnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 5M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-Methyl-5-nitroisoquinoline (1 equivalent) in ethanol.

-

Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude 5-Amino-3-methylisoquinoline can be purified by column chromatography on silica gel.

Self-Validation:

-

TLC Analysis: Compare the TLC of the reaction mixture with the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the progress of the reaction.

-

Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the nitro group signals and the appearance of amine proton signals in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will validate the product.

Application II: A Scaffold for Kinase Inhibitor Development

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[8] The isoquinoline and related quinoline/quinoxaline scaffolds are present in numerous FDA-approved kinase inhibitors.[9] 3-Methyl-5-nitroisoquinoline can be chemically modified to generate libraries of compounds for screening against various kinases.

Scientific Rationale: Targeting the Kinase ATP-binding Site

The general strategy involves using the isoquinoline core as a scaffold to present functional groups that can interact with the ATP-binding site of a target kinase. The 5-amino group (obtained from the reduction of the 5-nitro group) can serve as a key hydrogen bond donor or as a point for further derivatization to introduce moieties that occupy hydrophobic pockets within the kinase active site.[10]

Experimental Workflow for Kinase Inhibitor Synthesis and Screening

Caption: Workflow for the development of kinase inhibitors from a 5-Amino-3-methylisoquinoline precursor.

Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay

Once a library of 3-Methyl-5-nitroisoquinoline derivatives has been synthesized, their potential as anticancer agents can be initially assessed by evaluating their cytotoxicity against cancer cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for in vitro cytotoxicity screening.[11]

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized 3-Methyl-5-nitroisoquinoline derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multi-channel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation:

-

Controls: The inclusion of positive and negative (vehicle) controls is essential for validating the assay. The positive control should show a significant decrease in cell viability, while the vehicle control should show minimal effect.

-

Dose-Response Curve: A clear dose-dependent decrease in cell viability should be observed for active compounds.

-

Reproducibility: The assay should be performed in triplicate and repeated to ensure the reproducibility of the results.

Conclusion and Future Perspectives

3-Methyl-5-nitroisoquinoline represents a valuable and versatile starting material in medicinal chemistry. Its strategically positioned functional groups allow for its elaboration into a diverse range of complex molecules with potential therapeutic applications. The protocols and workflows outlined in this guide provide a practical framework for researchers to harness the potential of this scaffold in the development of novel PARP and kinase inhibitors. Future research in this area could focus on the development of more efficient and stereoselective synthetic routes to complex derivatives, as well as the exploration of its application in the synthesis of inhibitors for other important drug targets. The continued investigation of 3-Methyl-5-nitroisoquinoline and its analogs will undoubtedly contribute to the advancement of targeted therapies for cancer and other diseases.

References

- Science of Synthesis. Product Class 5: Isoquinolines. Thieme, 2004.

-

Ma, C., et al. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." Molecules, vol. 28, no. 24, 2023, p. 8031. [Link]

-

El-Sayed, M. A.-H., et al. "Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines." Molecules, vol. 26, no. 1, 2021, p. 135. [Link]

-

PubChem. 5-Nitroisoquinoline. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 3-Methoxymethyl-5-nitroisoquinoline. [Link]

-

Elwan, A., et al. "Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 36, no. 1, 2021, pp. 1761-1781. [Link]

-

Abdel-Ghani, T. M., et al. "New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies." Molecules, vol. 28, no. 1, 2023, p. 33. [Link]

-

Mahadeviah, B. M., et al. "Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review." International Journal of Pharmaceutical Investigation, vol. 11, no. 4, 2021, pp. 367-376. [Link]

-

Abdel-Aziz, M., et al. "Design, synthesis and: In silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors." RSC Advances, vol. 11, no. 52, 2021, pp. 32964-32981. [Link]

-

Likhar, R. V., & Joshi, S. "Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer." Current Issues in Pharmacy and Medical Sciences, vol. 34, no. 2, 2021, pp. 112-121. [Link]

-

Zhang, J., et al. "Synthesis of Isoquinolinone-Based Tricycles as Novel poly(ADP-ribose) polymerase-1 (PARP-1) Inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 12, 2014, pp. 2651-2655. [Link]

-

Viswanath, K., et al. "Synthesis and in-vitro studies of some new quinoline 1,3,4-thiadiazolo pyrimidin derivatives." Bulletin of the Chemical Society of Ethiopia, vol. 31, no. 2, 2017, pp. 337-344. [Link]

-

Kumar, A., et al. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, vol. 11, no. 20, 2021, pp. 12254-12287. [Link]

-

Lord, C. J., & Ashworth, A. "PARP inhibitors: the race is on." Molecular Cancer Therapeutics, vol. 15, no. 4, 2016, pp. 535-540. [Link]

-

ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]

-

Semenova, E. A., et al. "SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline." Molecules, vol. 27, no. 22, 2022, p. 7906. [Link]

-

Semenova, E. A., et al. "SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline." Semantic Scholar. [Link]

- Google Patents. Synthesis of parpinhibitor talazoparib.

-

Zaitseva, E. V., et al. "Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine." International Journal of Molecular Sciences, vol. 22, no. 1, 2021, p. 1. [Link]

-

van Tonder, A., et al. "Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents." Molecules, vol. 28, no. 1, 2023, p. 1. [Link]

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

-

Musso, L., et al. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." Molecules, vol. 24, no. 1, 2019, p. 1. [Link]

-

PubMed. Strategies employed for the development of PARP inhibitors. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP inhibitors: the race is on - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of isoquinolinone-based tricycles as novel poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Strategic Utility of 3-Methyl-5-nitroisoquinoline in the Synthesis of Advanced Pharmaceutical Scaffolds

Introduction: The Isoquinoline Core as a Privileged Scaffold in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of a vast array of pharmacologically active compounds.[1][2] Its rigid structure and the presence of a basic nitrogen atom provide an ideal framework for designing molecules that can effectively interact with biological targets.[2] Consequently, isoquinoline derivatives have been successfully developed into a wide range of therapeutics, including anesthetics, antihypertensives, and vasodilators.[3] The strategic functionalization of the isoquinoline core is paramount in modulating the pharmacokinetic and pharmacodynamic properties of these drug candidates. In this context, 3-methyl-5-nitroisoquinoline emerges as a highly valuable and versatile intermediate. The presence of the methyl group at the 3-position and the nitro group at the 5-position offers distinct and orthogonal handles for synthetic elaboration, paving the way for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis and application of 3-methyl-5-nitroisoquinoline, with a focus on its pivotal role in the generation of precursors for advanced pharmaceutical agents, particularly in the realm of targeted cancer therapy.

Physicochemical Properties and Safety Considerations

3-Methyl-5-nitroisoquinoline is typically an orange to yellow crystalline solid. It exhibits good solubility in common organic solvents but has limited solubility in water. As with many nitroaromatic compounds, it should be handled with care, utilizing appropriate personal protective equipment, as it may be harmful if swallowed, and can cause skin and eye irritation.[4]

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in organic solvents, limited in water |

Synthetic Pathways to 3-Methyl-5-nitroisoquinoline and its Derivatives

The synthesis of 3-methyl-5-nitroisoquinoline is a multi-step process that begins with the construction of the 3-methylisoquinoline core, followed by regioselective nitration. The subsequent reduction of the nitro group to the corresponding amine is a critical transformation that unlocks a plethora of synthetic possibilities.

Workflow for the Synthesis of 3-Methyl-5-aminoisoquinoline

Sources

- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 4. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: 3-Methyl-5-nitroisoquinoline as a Key Intermediate in the Synthesis of Novel Azo Dyes

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and material scientists on the utilization of 3-methyl-5-nitroisoquinoline as a pivotal intermediate in the synthesis of specialized azo dyes. We present a detailed, step-by-step protocol, beginning with the synthesis of the 3-methylisoquinoline precursor, followed by its nitration to yield the title intermediate, subsequent reduction to 5-amino-3-methylisoquinoline, and its final conversion into a representative disperse azo dye. The causality behind experimental choices, safety considerations, and characterization methodologies are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Isoquinoline Scaffold in Dye Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and, increasingly, in materials science.[1][2] Its extended π-system and the presence of a nitrogen atom provide a versatile platform for the development of chromophores.[2] Azo dyes, characterized by the -N=N- functional group, represent the largest and most diverse class of commercial colorants, valued for their brilliant colors, high tinctorial strength, and excellent fastness properties.[3]

The strategic introduction of a nitro group onto the isoquinoline core, specifically at the 5-position, serves a dual purpose. Firstly, the nitro group is a potent electron-withdrawing group, which can significantly influence the electronic properties and, consequently, the color of the final dye. Secondly, and more importantly, the nitro group can be readily reduced to a primary amino group, which is the essential functionality for the diazotization and subsequent azo coupling reaction—the cornerstone of azo dye synthesis.[4]

This guide focuses on 3-methyl-5-nitroisoquinoline, a versatile intermediate that combines the structural features of the isoquinoline scaffold with the synthetic utility of the nitro group, paving the way for a new class of high-performance azo dyes.

Overall Synthetic Workflow

The multi-step synthesis of a target azo dye from basic precursors via the 3-methyl-5-nitroisoquinoline intermediate is outlined below. Each major step is detailed in the subsequent sections.

Figure 1: Overall workflow from precursor to final azo dye.

Synthesis of 3-Methyl-5-nitroisoquinoline: Protocols and Rationale

Part 1: Synthesis of the Precursor, 3-Methylisoquinoline

The synthesis of the isoquinoline core is a critical first step. Among the various established methods, the Bischler-Napieralski reaction provides a reliable route to 3,4-dihydroisoquinolines, which can then be dehydrogenated.[5][6][7]

Protocol 3.1.1: Bischler-Napieralski Cyclization and Dehydrogenation

-

Acylation of β-Phenylethylamine: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve β-phenylethylamine (1.0 eq) in a suitable solvent like toluene. Cool the solution in an ice bath. Add acetyl chloride (1.1 eq) dropwise while stirring. After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 1 hour to ensure complete formation of N-acetyl-β-phenylethylamine.

-

Rationale: This step forms the necessary amide precursor for the cyclization. The use of a slight excess of acetyl chloride ensures full conversion of the starting amine.

-

-

Cyclization: Cool the reaction mixture to room temperature. Cautiously add a dehydrating agent such as phosphorus oxychloride (POCl₃, 2.0 eq) or polyphosphoric acid (PPA). Heat the mixture at 100-110 °C for 2-3 hours.

-

Rationale: The dehydrating agent facilitates an intramolecular electrophilic aromatic substitution, leading to the cyclization of the amide to form the 3,4-dihydroisoquinoline ring.[6] Electron-donating groups on the benzene ring facilitate this reaction, while electron-withdrawing groups can hinder it.[8]

-

-

Work-up and Dehydrogenation: Cool the mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated NaOH solution to pH > 10. Extract the product with dichloromethane (3 x volumes). Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Dissolve the crude 1-methyl-3,4-dihydroisoquinoline in toluene, add 10% Palladium on carbon (Pd/C, 5 mol%), and heat at reflux for 24 hours.

-

Rationale: The basic work-up neutralizes the acid and allows for the extraction of the organic product. The subsequent dehydrogenation using Pd/C aromatizes the dihydroisoquinoline to the stable isoquinoline ring system.

-

-

Purification: After cooling, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent to yield crude 3-methylisoquinoline, which can be further purified by vacuum distillation or column chromatography.

Part 2: Nitration of 3-Methylisoquinoline

The nitration of the isoquinoline ring is a key step to introduce the nitro group at the 5-position. This reaction is highly regioselective due to the directing effects of the heterocyclic system. The following protocol is adapted from the nitration of similar isoquinoline systems.[9]

Protocol 3.2.1: Synthesis of 3-Methyl-5-nitroisoquinoline

-

Preparation: In a three-necked flask equipped with a mechanical stirrer and an internal thermometer, add concentrated sulfuric acid (98%). Cool the acid to 0 °C in an ice-salt bath.

-

Addition of Substrate: Slowly add 3-methylisoquinoline (1.0 eq) to the stirred, cold sulfuric acid, ensuring the temperature does not exceed 20 °C.

-

Nitration: Cool the resulting solution to 0 °C. Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C. Add this nitrating mixture dropwise to the isoquinoline solution, maintaining the internal temperature below 5 °C.

-

Rationale: The use of a mixed acid (sulfuric and nitric acid) generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The low temperature is crucial to control the exothermic reaction and prevent over-nitration or side reactions.

-

-

Reaction Quench and Isolation: After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight. Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Neutralization and Extraction: Cool the resulting aqueous solution in an ice bath and slowly basify to pH 8-9 by adding a concentrated ammonium hydroxide solution, ensuring the temperature remains below 25 °C. The product will precipitate as a solid.

-

Rationale: Pouring the acidic mixture onto ice dissipates the heat of dilution. Neutralization with a weak base like ammonia precipitates the product, which is less soluble in its neutral form.

-

-

Purification: Filter the precipitated solid, wash thoroughly with cold water, and air-dry. The crude 3-methyl-5-nitroisoquinoline can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield a yellow to orange crystalline solid.

Table 1: Physicochemical Properties of 3-Methyl-5-nitroisoquinoline

| Property | Value | Source |

| CAS Number | 18222-17-8 | [10] |

| Molecular Formula | C₁₀H₈N₂O₂ | [10] |

| Molecular Weight | 188.18 g/mol | [10] |

| Appearance | Yellow to orange crystalline solid | Expected |

| Melting Point | Not available | - |

Synthesis of an Azo Dye from 3-Methyl-5-nitroisoquinoline

The conversion of the nitro-intermediate into a dye involves a three-stage process: reduction of the nitro group, diazotization of the resulting amine, and coupling with an appropriate aromatic compound.

Part 3a: Reduction to 5-Amino-3-methylisoquinoline

Protocol 4.1.1: Reduction of the Nitro Group

-

Setup: In a round-bottom flask, suspend 3-methyl-5-nitroisoquinoline (1.0 eq) in ethanol.

-

Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) and concentrated hydrochloric acid. Heat the mixture to reflux for 3-4 hours. The reaction can be monitored by TLC until the starting material is consumed.

-

Rationale: Tin(II) chloride in acidic medium is a classical and effective method for the reduction of aromatic nitro groups to primary amines.

-

-

Work-up: Cool the reaction mixture and pour it onto ice. Basify with a concentrated NaOH solution until a pH > 11 is reached. This will initially precipitate tin hydroxides.

-

Extraction: Extract the product with ethyl acetate (3 x volumes). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 5-amino-3-methylisoquinoline. This product can be used in the next step without further purification.

Part 3b & 3c: Diazotization and Azo Coupling

The following protocol describes the formation of a diazonium salt and its subsequent coupling with 2-naphthol to produce a vibrant red azo dye.

Figure 2: Diazotization and Azo Coupling Workflow.

Protocol 4.2.1: Synthesis of a 3-Methylisoquinoline-based Azo Dye

-

Diazotization: Dissolve 5-amino-3-methylisoquinoline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a small amount of cold water. Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature strictly below 5 °C.[11] Stir for 30 minutes at this temperature. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on starch-iodide paper (turns blue-black).

-

Preparation of Coupling Partner: In a separate beaker, dissolve 2-naphthol (1.0 eq) in a dilute aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.

-

Rationale: 2-Naphthol is activated towards electrophilic attack by deprotonation in a basic solution to form the more nucleophilic naphthoxide ion.

-

-

Azo Coupling: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.[14] A brightly colored precipitate should form immediately.

-

Rationale: This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks the electron-rich naphthoxide ring, typically at the ortho position to the hydroxyl group.[15]

-

-

Isolation and Purification: Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete reaction. Filter the solid dye, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in an oven at 60-70 °C. The dye can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Characterization and Application

5.1. Characterization

The synthesized intermediate and final dye should be characterized using standard analytical techniques to confirm their structure and purity.

Table 2: Expected Characterization Data

| Compound | Technique | Expected Observations |

| 3-Methyl-5-nitroisoquinoline | ¹H NMR | Aromatic protons shifted downfield due to the nitro group; a singlet for the methyl group. |

| IR (cm⁻¹) | Characteristic peaks for C=N, C=C (aromatic), and strong asymmetric/symmetric stretches for the NO₂ group (~1530 and ~1350 cm⁻¹). | |

| Mass Spec | Molecular ion peak corresponding to the molecular weight (188.18 m/z). | |

| Final Azo Dye | UV-Vis | Strong absorption in the visible region (e.g., 450-550 nm), indicating the presence of the extended chromophore. |

| ¹H NMR | Complex aromatic region showing signals from both the isoquinoline and naphthol rings. | |

| IR (cm⁻¹) | Disappearance of NO₂ peaks, appearance of a broad OH stretch (if applicable), and characteristic aromatic signals. |

5.2. Application as a Disperse Dye

Azo dyes derived from heterocyclic intermediates like 3-methyl-5-nitroisoquinoline are often suitable as disperse dyes for hydrophobic fibers such as polyester.[16][17]

Protocol 5.2.1: High-Temperature Dyeing of Polyester Fabric

-

Dye Bath Preparation: Prepare a dye bath containing the synthesized dye (e.g., 2% on weight of fabric), a dispersing agent (e.g., 1 g/L), and a pH buffer to maintain an acidic pH (around 4.5-5.5 with acetic acid).

-

Dyeing: Introduce the polyester fabric into the dye bath at room temperature. Raise the temperature to 130 °C over 45 minutes and hold at this temperature for 60 minutes in a high-temperature dyeing apparatus.

-

Rationale: High temperatures are required to swell the polyester fibers, allowing the non-ionic, sparingly soluble disperse dye molecules to penetrate and get trapped within the fiber structure.[18]

-

-

Rinsing and Reduction Clearing: Cool the bath, remove the fabric, and rinse with cold water. Perform a reduction clearing step (e.g., with sodium hydrosulfite and sodium hydroxide at 70-80 °C) to remove any surface dye and improve wash fastness.

-

Final Wash: Wash the fabric with a non-ionic detergent and water, then air dry.

-

Fastness Testing: Evaluate the dyed fabric for light, wash, and rubbing fastness according to standard ISO or AATCC methods. The results will determine the commercial viability of the dye.[19]

Safety and Handling

-

Nitro Compounds: 3-Methyl-5-nitroisoquinoline is a nitroaromatic compound and should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Acids and Bases: Concentrated acids (sulfuric, nitric, hydrochloric) and bases (NaOH) are corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Diazonium Salts: Diazonium salts can be explosive when isolated and dry. Always prepare and use them in solution at low temperatures without attempting to isolate them.

Conclusion

3-Methyl-5-nitroisoquinoline is a highly valuable and versatile intermediate for the synthesis of novel azo dyes. The protocols outlined in this guide provide a clear and reproducible pathway from common starting materials to a final, applied colorant. The strategic combination of the isoquinoline scaffold with the principles of azo chemistry opens up a vast design space for creating new dyes with tailored colors and performance properties for advanced applications in textiles, printing, and beyond.

References

-

J&K Scientific LLC. (2026). Bischler-Napieralski Reaction. Available at: [Link]

-

Organic Reactions, Inc. (2026). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Available at: [Link]

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]

-

PubMed. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. Available at: [Link]

-

Centurion University. Synthesis of isoquinolines - CUTM Courseware. Available at: [Link]

- Google Patents. (Patent CN107721941B). Preparation method of 3-amino-5-methyl isoxazole.

- Google Patents. (Patent CN101391977A). Method for synthesizing 1,3-diiminoisoindole.

- Unknown Source. Bischler-Napieralski Reaction. (Link not available)

-

National Institutes of Health (NIH). (2011). Synthesis of Some Monoazo Disperse Dyes Derived from Aminothienochromene. Available at: [Link]

-